2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorophenyl group attached to a tetrahydropyridoindole structure, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the condensation of an appropriate indole derivative with a fluorophenylmethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nitro compounds
The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also exhibit diverse biological activities.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, such as 4-fluorophenylalanine, which have unique chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c19-14-7-5-13(6-8-14)11-21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXXASCMKETMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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